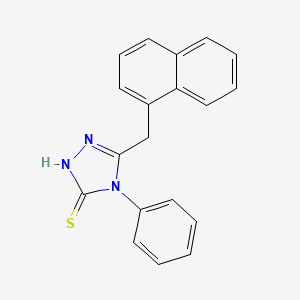

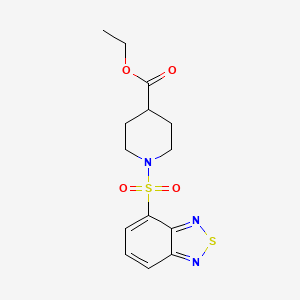

![molecular formula C17H23N3O B3017107 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one CAS No. 1421451-18-4](/img/structure/B3017107.png)

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one is a complex organic molecule that likely exhibits significant biological activity due to its structural features. It contains a pyrrolopyridine moiety, which is a fused bicyclic ring system known for its presence in various pharmacologically active compounds. The molecule also includes a piperidine ring, a common feature in many pharmaceuticals, linked to a butanone group. This structure suggests potential for interaction with biological targets and could be of interest in drug discovery and development.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that can include reductive amination and lactamization processes. For instance, the synthesis of 1-piperidin-4-yl-substituted lactams has been achieved through a tandem reductive amination-lactamization using sodium triacetoxyborohydride, starting from 1-benzyl-4-piperidone and amino esters or acids . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as IR, 1H NMR spectra, and single-crystal X-ray diffraction . These techniques provide detailed information about the bonding and configuration of the molecule. For example, the crystal structure of a related compound was found to be nonplanar with the piperidine ring exhibiting a chair conformation, and the dihedral angle between the pyridine and benzene rings was significant, indicating a lack of planarity .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from related research. The presence of functional groups like the piperidinyl and pyrrolopyridinyl suggests that the compound could participate in various chemical reactions. For example, the piperidine moiety could undergo further functionalization through reactions such as N-acylation or SN2 processes, as seen in the synthesis of polyheterocyclic pyrrolopyridinones . The pyrrolopyridine part of the molecule could also be involved in reactions typical for heteroaromatic compounds, such as electrophilic substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, related compounds have been characterized. For instance, the crystal structure analysis of a similar compound revealed a monoclinic system with specific cell parameters and a calculated density . These properties are crucial for understanding the compound's behavior in a solid state, which can impact its formulation and stability in pharmaceutical applications. The bioactivity of such compounds has also been assessed, indicating broad inhibitory activities toward fungi, which suggests potential antimicrobial properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methods : A significant area of research involves the development of novel synthetic methods for pyrrolidine and piperidine derivatives, which are critical scaffolds in medicinal chemistry. One study describes a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of major importance in medicinal chemistry. This novel synthesis is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a more straightforward approach for producing such compounds in large quantities (Smaliy et al., 2011).

Molecular Structure Analysis : Another aspect of research focuses on the detailed structural analysis of related compounds. For instance, a study on the structural properties of (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane highlighted the conformation of the fused piperidine and pyrrolidine rings, providing insights into their spatial arrangements which can influence their chemical reactivity and interaction with biological targets (Yang et al., 2008).

Medicinal Chemistry Applications

Anticancer Activity : The development of anticancer agents is a critical area of application for these compounds. One study demonstrated the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including those with a pyrrolidin-1-yl moiety, and evaluated their anticancer activity against various human cancer cell lines. Some synthesized compounds showed potent activity, indicating the potential of this scaffold in anticancer drug development (Hadiyal et al., 2020).

Catalysis in Organic Synthesis : The role of these compounds in catalysis, particularly in the oxidative transformation of cyclic amines to lactams, is noteworthy. Lactams are valuable chemical feedstocks, and their efficient synthesis using CeO2-supported gold nanoparticles and oxygen atmosphere demonstrates the application of these compounds in green chemistry and industrial processes (Dairo et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is a result of the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This compound inhibits these processes, thereby affecting these biochemical pathways .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a potent anti-cancer effect.

Propiedades

IUPAC Name |

1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-4-16(21)19-10-6-14(7-11-19)13-20-12-8-15-5-3-9-18-17(15)20/h3,5,8-9,12,14H,2,4,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUIUCZLAAUZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)